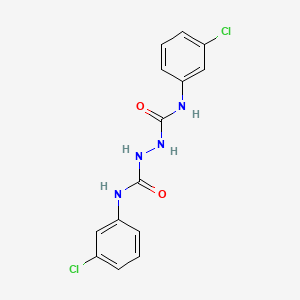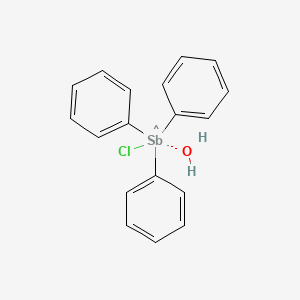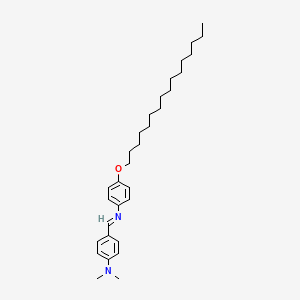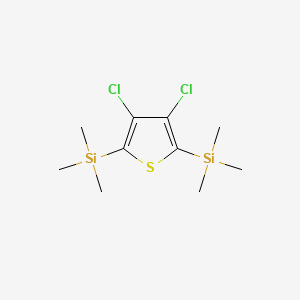
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid: is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a carboxylic acid group and a pyran ring with two methyl groups and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2,4-pentanedione with malonic acid in the presence of a strong acid catalyst, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Products include 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid derivatives with additional carboxylic acid or aldehyde groups.
Reduction: The major product is 5,6-dimethyl-4-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: Ester and amide derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it may be used as a precursor for the synthesis of bioactive molecules or as a probe to study enzyme-catalyzed reactions involving pyran derivatives.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of the carboxylic acid and ketone groups allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 5,6-dimethoxy-4-oxo-4H-pyran-2-carboxylic acid methyl ester
- 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Comparison: Compared to its analogs, 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6 of the pyran ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5,6-dimethyl-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-4-5(2)12-7(8(10)11)3-6(4)9/h3H,1-2H3,(H,10,11) |
Clé InChI |
FDBZURJIEXDCCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=CC1=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)


![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)

![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)




![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)

